6-(propan-2-yl)pyridazine-3-thiol
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Overview
Description
6-(propan-2-yl)pyridazine-3-thiol is a heterocyclic compound containing a pyridazine ring substituted with a propan-2-yl group and a thiol group. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)pyridazine-3-thiol typically involves the reaction of pyridazine derivatives with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of pyridazine-3-thiol with isopropyl halides in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-(propan-2-yl)pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydropyridazine derivatives.
Substitution: Thioethers.
Scientific Research Applications
6-(propan-2-yl)pyridazine-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(propan-2-yl)pyridazine-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. The pyridazine ring can interact with nucleic acids or other biomolecules, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with similar pharmacological properties.
Pyridazinone: A derivative with additional oxygen functionality, known for its diverse biological activities.
Uniqueness
6-(propan-2-yl)pyridazine-3-thiol is unique due to the presence of both a propan-2-yl group and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
1699510-29-6 |
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Molecular Formula |
C7H10N2S |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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